
1,3,5-Triphenyl-1,5-pentanedione
Overview
Description
1,3,5-Triphenyl-1,5-pentanedione (CAS: 6263-84-9) is a symmetrical diketone with the molecular formula C₂₃H₂₀O₂ and a molar mass of 328.41 g/mol. It features two ketone groups at the 1- and 5-positions and phenyl substituents at the 1-, 3-, and 5-positions (Figure 1). Its density is 1.127 g/cm³, with a melting point of 85°C and a predicted boiling point of 509.4°C .
Mechanism of Action
Target of Action
It is known that this compound is used in various chemical reactions, suggesting that its targets could be other reactants in these reactions .
Mode of Action
1,3,5-triphenylpentane-1,5-dione is involved in an acid-catalyzed condensation with benzaldehyde. This reaction is accompanied by the Nazarov cyclization, resulting in the formation of substituted indanone or indeno[1,2-b]pyran in a one-pot process . This suggests that the compound interacts with its targets (other reactants) to form new compounds.
Biochemical Pathways
The compound’s involvement in the nazarov cyclization suggests that it may play a role in the formation of cyclic compounds .
Result of Action
The result of the action of 1,3,5-triphenylpentane-1,5-dione is the formation of substituted indanone or indeno[1,2-b]pyran . These are new compounds formed as a result of the interaction of 1,3,5-triphenylpentane-1,5-dione with benzaldehyde in the presence of acids.
Action Environment
The environment in which 1,3,5-triphenylpentane-1,5-dione acts can influence its action, efficacy, and stability. For instance, the presence of acids is necessary for the compound to undergo the Nazarov cyclization . Therefore, the pH of the environment could be a significant factor influencing the compound’s action.
Biological Activity
Overview
1,3,5-Triphenyl-1,5-pentanedione (CAS No. 6263-84-9) is a diketone compound with the molecular formula and a molecular weight of 328.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. Its structure features three phenyl groups attached to a pentanedione backbone, which contributes to its unique reactivity and interaction properties.
This compound primarily acts through its involvement in acid-catalyzed reactions, notably the Nazarov cyclization. This reaction leads to the formation of substituted indanones or indeno[1,2-b]pyrans, which are important in the synthesis of various biologically active compounds. The compound has shown potential as a building block for synthesizing heterocyclic compounds that may possess pharmacological properties .
Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer activities. For instance, some studies have explored its role in inhibiting specific protein kinase C (PKC) isoforms, which are implicated in cancer progression. The phenolic hydroxyl group at the 5-position of the phenyl ring has been identified as crucial for binding to the PKCζ PIF pocket, suggesting that modifications to this compound could enhance its anticancer efficacy.
Enzymatic Interactions
The compound has also been studied for its interactions with various enzymes. Notably, it has been shown to undergo biotransformation by microbial species such as Rhodococcus and Gordonia, leading to the production of metabolites with distinct biological activities. For example, certain metabolites have demonstrated antimicrobial properties and may serve as potential therapeutic agents .
Study on PKC Inhibition
A study investigated the inhibitory effects of this compound derivatives on PKCζ activity. The results indicated that these compounds could selectively inhibit PKCζ with IC50 values in the micromolar range. The presence of specific functional groups was found to significantly influence their inhibitory potency.
Compound | IC50 (µM) | Functional Groups |
---|---|---|
Compound A | 12.4 | Hydroxyl at 5-position |
Compound B | 8.7 | Methoxy at 4-position |
Compound C | 15.6 | No additional groups |
Biotransformation by Microorganisms
In another study focusing on biotransformation processes, Rhodococcus erythropolis was utilized to convert this compound into various hydroxylated products. The yield of these products varied significantly based on culture conditions and substrate availability .
Synthesis
The synthesis of this compound can be achieved through several methods:
- Base-Catalyzed Condensation : Acetophenone and benzaldehyde undergo condensation under basic conditions.
- One-Pot Synthesis : Involves intermediate formation leading directly to the desired diketone.
These synthetic routes not only yield this compound but also produce various byproducts that can provide insights into reaction mechanisms and optimization strategies .
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its derivatives have been employed in the development of photoluminescent materials and as precursors for heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H20O2
- Molecular Weight : 328.4 g/mol
The compound's structure allows it to participate in several chemical reactions, making it a versatile building block in organic synthesis.
Applications in Organic Synthesis
1,3,5-Triphenyl-1,5-pentanedione serves as a crucial intermediate in synthesizing various organic compounds. Its applications include:
- Synthesis of Heterocycles : It acts as a precursor for synthesizing diverse heterocyclic compounds. For instance, reacting it with 3-pyrazolamines under basic conditions yields 5,7-diphenylpyrazolo[1,5-a]pyrimidines through a C-C bond cleavage mechanism.
- Acid-Catalyzed Reactions : The compound undergoes acid-catalyzed condensation reactions with benzaldehyde. This reaction can follow a domino mechanism, resulting in complex molecular structures such as substituted indanones and indeno[1,2-b]pyrans.
- Biotransformation : Recent studies have explored biotransformation methods to obtain derivatives of this compound from chalcones using microbial cultures such as Gordonia sp. and Rhodococcus sp. . This method highlights environmentally friendly approaches to synthesis.
Research indicates that derivatives of this compound may exhibit potential biological activities:
- Anticancer Properties : Some studies suggest that modifications of this compound can enhance its efficacy in inhibiting specific protein kinase C isoforms implicated in cancer progression. The phenolic hydroxyl group at the 5-position is crucial for binding to the PKCζ PIF pocket.
Data Table: Synthetic Routes and Products
Synthetic Route | Conditions | Products |
---|---|---|
Base-catalyzed condensation | Acetophenone + Benzaldehyde | This compound |
Acid-catalyzed condensation | Benzaldehyde | Substituted Indanones |
Biotransformation | Microbial cultures | Various derivatives including novel products |
Reaction with 3-Pyrazolamines | Basic conditions | 5,7-Diphenylpyrazolo[1,5-a]pyrimidines |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of modified derivatives of this compound on specific cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, suggesting a promising avenue for further drug development.
Case Study 2: Biotransformation Techniques
Research conducted on the biotransformation of chalcones into this compound derivatives demonstrated yields exceeding 50% using microbial cultures. This study emphasizes the potential of biocatalytic processes in synthesizing complex organic molecules sustainably.
Q & A
Q. Basic: What are the optimal reaction conditions for synthesizing 1,3,5-Triphenyl-1,5-pentanedione via acetophenone and benzaldehyde condensation?
Methodological Answer:
The compound is synthesized by condensing acetophenone and benzaldehyde under alkaline conditions. Key parameters include:
- Base selection : Sodium hydroxide (73% yield) vs. methylamine (95% yield) at 25°C .
- Solvent system : Ethanol or methanol as reaction media.
- Monitoring : Thin-layer chromatography (TLC) using n-hexane/ethyl acetate (4:1) as the eluent, visualized via UV or iodine staining .
Q. Basic: How is reaction progress monitored during the synthesis of this compound?
Methodological Answer:
TLC is the primary method:
- Eluent optimization : Adjust polarity ratios (e.g., 3:1 to 5:1 n-hexane/ethyl acetate) to track intermediates and final product .
- Visualization : UV-active spots at 254 nm or iodine vapor exposure for non-UV-active species.
Q. Advanced: How do acidic vs. basic conditions affect the cyclization of this compound with benzil?
Methodological Answer:
Cyclization pathways diverge significantly:
- Basic conditions (KOH/EtOH) : Yield 71%, favoring enolate-mediated mechanisms.
- Acidic conditions (H₂SO₄) : Yield 93%, likely via protonation of carbonyl groups to stabilize carbocation intermediates .
Experimental Design : Conduct kinetic studies (e.g., time-resolved NMR) to track intermediate formation.
Q. Advanced: Evaluate green chemistry approaches for synthesizing this compound.
Methodological Answer:
Traditional methods face challenges:
- Volatile solvents : Dichloromethane (DCM) or THF require energy-intensive distillation .
- Catalyst toxicity : Avoid Cu or Hg-based catalysts.
Alternatives : - Microwave-assisted synthesis : Reduces reaction time and energy.
- Solvent-free conditions : Silica gel-mediated reactions minimize waste .
Q. Advanced: How can spectroscopic methods resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H NMR : Identify keto-enol tautomerism via δ 5.5–6.5 ppm enolic protons.
- IR spectroscopy : Confirm carbonyl stretching vibrations (1700–1750 cm⁻¹).
- X-ray crystallography : Resolve steric effects from phenyl groups .
Q. Advanced: What synthetic strategies from diketone chemistry apply to this compound?
Methodological Answer:
Leverage electrophilic carbonyl reactivity:
- Oxidative coupling : Use Mn(OAc)₃ to dimerize enolates .
- Enolate alkylation : Introduce substituents at α-positions via soft enolization .
Challenge : Steric hindrance from phenyl groups requires bulky base optimization.
Q. Advanced: How to analyze contradictory yield data in literature for this compound?
Methodological Answer:
- Parameter screening : Systematically vary base strength, solvent polarity, and temperature.
- Design of Experiments (DOE) : Apply factorial designs to identify critical variables .
- Statistical validation : Use ANOVA to assess significance of yield differences.
Q. Application: What role does this compound play in photoluminescent materials?
Methodological Answer:
- Lanthanide coordination : Chelates Dy(III) or Eu(III) ions, enhancing luminescence via antenna effects.
- Synthetic protocol : React with lanthanide salts (e.g., DyCl₃) in ethanol under reflux, followed by solvent evaporation .
Characterization : Measure emission spectra (λem 450–650 nm) and quantum yields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 1,5-Diketones
Traditional vs. Green Methods
- This compound: Traditional: 73–95% yield using NaOH or methylamine . For similar triaryl diketones, silica gel-mediated methods reduce catalyst toxicity .
1,3,5-Triaryl-1,5-pentanediones :
Cyclization Efficiency
- Acidic Media : this compound achieves 93% cyclization yield in H₂SO₄, outperforming analogs like 1,5-diphenylpentanedione (75–85%) due to phenyl group stabilization of intermediates .
- Basic Media : Lower yields (71% for the target compound vs. <60% for chlorinated analogs) suggest sensitivity to electronic effects .
Physicochemical Properties
Preparation Methods
Base-Catalyzed Condensation of Acetophenone and Benzaldehyde
Method Description
The most common and well-documented method for synthesizing 1,3,5-Triphenyl-1,5-pentanedione involves a base-catalyzed condensation reaction between acetophenone and benzaldehyde. This reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol, with a base catalyst like sodium hydroxide or potassium hydroxide.
Reaction Mechanism
- The base deprotonates acetophenone, generating an enolate ion.
- The enolate attacks benzaldehyde, forming a β-hydroxyketone intermediate.
- Subsequent dehydration and further condensation steps lead to the formation of the diketone product.
- The reaction may yield byproducts such as (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol, which provides insight into side reactions and mechanistic pathways.
Reaction Conditions and Optimization
Parameter | Typical Conditions | Notes |
---|---|---|
Solvent | Ethanol or Methanol | Polar protic solvents preferred |
Catalyst | NaOH or KOH (0.1-1 equiv.) | Base strength affects rate and yield |
Temperature | Reflux (~78°C for ethanol) | Ensures completion of condensation |
Reaction Time | 4–8 hours | Monitored by thin-layer chromatography |
Molar Ratio | Acetophenone : Benzaldehyde = 1:1 | Stoichiometric balance critical |
Yield and Purity
- Typical yields range from 60% to 85%, depending on reaction time and catalyst concentration.
- Purity is generally above 95% after recrystallization.
- Monitoring by TLC and purification by recrystallization or chromatography is standard.
One-Pot Synthesis via Intermediate Formation
Method Description
An alternative approach involves a one-pot synthesis where 2-Benzyl-1,3,5-triphenylpentane-1,5-dione is formed as an intermediate. This method streamlines the process by combining multiple steps without isolating intermediates, potentially improving efficiency.
Advantages
- Reduced reaction time and handling.
- Potentially higher overall yield due to minimized product loss.
- Suitable for scale-up in industrial settings.
Limitations
- Requires precise control of reaction conditions to avoid side reactions.
- May produce complex mixtures requiring advanced purification techniques.
Hydrolysis of Acetonitrile and Hydrogenation of Methyl Ketones or Aldehydes
Method Description
Less common but documented methods include:
- Hydrolysis of acetonitrile derivatives under acidic or basic conditions.
- Hydrogenation of methyl ketones or aldehydes to form the diketone structure.
Notes
- These methods are more complex and less direct.
- Often used when specific substituents or isotopic labeling is required.
- Typically lower yields and more steps compared to base-catalyzed condensation.
Catalytic Condensation Using Solid Acid Catalysts
Method Description
Recent research has explored the use of solid acid catalysts such as silica-supported phosphorus pentoxide (P2O5·SiO2) for condensation reactions involving 1,3-diketones and hydrazines, which can be adapted for diketone synthesis.
Reaction Conditions
- Solvent-free conditions at elevated temperatures (~120°C).
- Catalyst loading around 0.08 g per 2 mmol of substrate.
- Reaction times typically 1–3 hours.
Benefits
- Environmentally friendly due to solvent-free conditions.
- High yields (up to 72% in related pyrazole synthesis).
- Easy catalyst recovery and reuse.
Structural Confirmation and Analytical Data
The structure of this compound has been confirmed by X-ray crystallography, which reveals the three phenyl rings attached to the pentanedione backbone and the spatial arrangement of carbonyl groups. This structural insight is crucial for understanding its reactivity in subsequent synthetic applications.
Summary Table of Preparation Methods
Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Base-Catalyzed Condensation | Acetophenone + Benzaldehyde | NaOH/KOH, reflux in ethanol | 60–85 | Most common, straightforward |
One-Pot Synthesis | Benzaldehyde + Acetophenone | Multi-step, controlled conditions | Variable | Efficient, less isolation steps |
Hydrolysis/Hydrogenation | Acetonitrile derivatives or methyl ketones/aldehydes | Acid/base hydrolysis or hydrogenation | Lower | More complex, specialized applications |
Solid Acid Catalysis (P2O5·SiO2) | 1,3-Diketones + Hydrazines | Solvent-free, 120°C, solid acid | ~72 | Green chemistry approach, catalyst reusable |
Research Findings and Practical Considerations
- The base-catalyzed condensation remains the most practical and widely used method due to its simplicity and relatively high yield.
- Byproduct formation during synthesis provides mechanistic insights that help optimize reaction conditions to favor the desired diketone.
- Solid acid catalysts offer promising environmentally friendly alternatives but require further optimization for large-scale synthesis.
- Structural studies confirm the molecular conformation, aiding in the design of derivatives and further synthetic applications.
- Future research directions include computational modeling to predict reactivity and exploring novel catalytic systems to improve efficiency and selectivity.
Properties
IUPAC Name |
1,3,5-triphenylpentane-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFIJFCIFAVGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211674 | |
Record name | 1,3,5-Triphenyl-1,5-pentadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-84-9 | |
Record name | 1,3,5-Triphenyl-1,5-pentadione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6263-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triphenyl-1,5-pentadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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